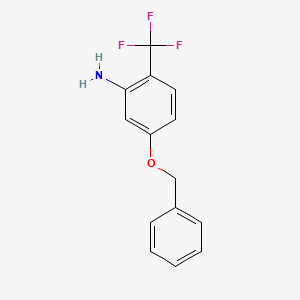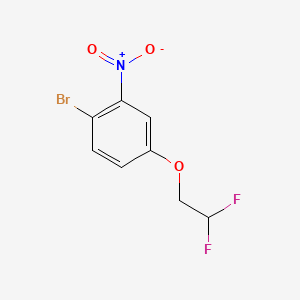
tert-Butyl (3-(3-bromo-5-methylphenoxy)propyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-(3-bromo-5-methylphenoxy)propyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a brominated aromatic ring, and a carbamate functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(3-bromo-5-methylphenoxy)propyl)carbamate typically involves the reaction of 3-(3-bromo-5-methylphenoxy)propylamine with di-tert-butyl dicarbonate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an organic solvent such as chloroform or ethyl acetate and a base to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring purity and yield, and implementing safety measures for handling brominated compounds.
化学反応の分析
Types of Reactions
tert-Butyl (3-(3-bromo-5-methylphenoxy)propyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the aromatic ring can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide for hydrolysis, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aromatic compounds, while hydrolysis would produce the corresponding amine.
科学的研究の応用
tert-Butyl (3-(3-bromo-5-methylphenoxy)propyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive bromine atom.
Industry: It can be used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of tert-Butyl (3-(3-bromo-5-methylphenoxy)propyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The carbamate group can also participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
類似化合物との比較
Similar Compounds
tert-Butyl (5-bromopyridin-3-yl)carbamate: Similar in structure but with a pyridine ring instead of a phenoxy group.
tert-Butyl (3-bromopropyl)carbamate: Lacks the aromatic ring, making it less complex.
Uniqueness
tert-Butyl (3-(3-bromo-5-methylphenoxy)propyl)carbamate is unique due to the presence of both a brominated aromatic ring and a carbamate group. This combination of functional groups provides a versatile platform for chemical modifications and interactions, making it valuable in various research applications.
特性
IUPAC Name |
tert-butyl N-[3-(3-bromo-5-methylphenoxy)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO3/c1-11-8-12(16)10-13(9-11)19-7-5-6-17-14(18)20-15(2,3)4/h8-10H,5-7H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLRCAZZBFUEFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)OCCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Methoxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine](/img/structure/B8213041.png)













